

Physical and chemical properties of Bis(chloromethyl) ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(chloromethyl) ether

Cat. No.: B030013

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Bis(chloromethyl) ether**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Bis(chloromethyl) ether** (BCME) is a known human carcinogen and is extremely hazardous.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) All handling and synthesis of this compound should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.[\[1\]](#)[\[6\]](#)

Introduction

Bis(chloromethyl) ether (BCME), with the chemical formula $(\text{ClCH}_2)_2\text{O}$, is a colorless, volatile liquid characterized by a strong, suffocating odor.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Historically, it was utilized as a chemical intermediate in the production of various polymers, ion-exchange resins, and textiles.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) However, due to its potent carcinogenicity, its production and use have been severely restricted.[\[7\]](#)[\[8\]](#)[\[9\]](#) This guide provides a comprehensive overview of the physical and chemical properties of BCME, detailed experimental protocols, and visualizations of relevant chemical processes and biological pathways.

Physical Properties

The physical characteristics of **bis(chloromethyl) ether** are summarized in the table below. It is a volatile liquid under standard conditions and is miscible with many organic solvents.[\[6\]](#)[\[12\]](#)

Property	Value	Reference
Molecular Formula	C ₂ H ₄ Cl ₂ O	[6]
Molecular Weight	114.96 g/mol	[13][14]
Appearance	Colorless liquid	[6][7][10]
Odor	Suffocating, unpleasant odor	[3][6][7][8][10]
Melting Point	-41.5 °C	[9][13][14]
Boiling Point	104-106 °C	[6][9][13][14][15]
Density	1.328 g/cm ³ at 20 °C	[9][13]
Vapor Pressure	30 mmHg at 22 °C	[9][11][13]
Vapor Density	4.0 (Air = 1)	[14][15]
Flash Point	< 19 °C	[9][13]
Solubility in Water	Reacts rapidly (hydrolyzes)	[7][10]
Solubility in Organic Solvents	Miscible with ethanol, ether, and other organic solvents	[3][6][11][12]
Log K _{ow}	-0.38	[13]
Log K _{oc}	0.08	[13]

Chemical Properties

Bis(chloromethyl) ether is a highly reactive bifunctional alkylating agent.[16] Its chemical reactivity is dominated by the two chloromethyl groups.

Property	Description	Reference
Hydrolysis	Rapidly hydrolyzes in water and moist air to form hydrochloric acid and formaldehyde. The half-life in water at 20°C is approximately 38 seconds.	[6][17][18][19][20]
Decomposition	Decomposes upon heating, emitting toxic fumes of hydrogen chloride and other chlorinated compounds.	[1][2][7]
Reactivity	Reacts with nucleophiles. As a potent alkylating agent, it can react with biological macromolecules like DNA.	[8][16][21]
Formation	Can form spontaneously when formaldehyde and hydrogen chloride are mixed. It is also a known impurity in technical-grade chloromethyl methyl ether.	[7][8][9]

Experimental Protocols

The following sections detail methodologies for the synthesis, analysis, and determination of key properties of **bis(chloromethyl) ether**.

Synthesis of Bis(chloromethyl) ether

This protocol is adapted from a procedure in *Organic Syntheses*.^[6]

Materials:

- Concentrated hydrochloric acid (37-38%)

- Paraformaldehyde
- Chlorosulfonic acid
- Ice
- 40% Sodium hydroxide solution
- Anhydrous potassium carbonate
- Anhydrous potassium hydroxide

Procedure:

- In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 200 g of concentrated hydrochloric acid and 240 g of paraformaldehyde.
- Immerse the flask in an ice bath to cool the mixture.
- While maintaining the temperature below 10°C, add 452 ml of chlorosulfonic acid dropwise. The addition should be slow enough to prevent the loss of gaseous hydrogen chloride. This step may take approximately 5.5 hours.
- After the addition is complete, continue stirring the mixture in the ice bath for 4 hours, then allow it to come to room temperature.
- To the reaction product, add ice, followed by the slow and vigorous addition of 250 ml of 40% sodium hydroxide solution until the aqueous phase is strongly alkaline.
- Separate the organic layer and dry it rapidly over anhydrous potassium carbonate, followed by anhydrous potassium hydroxide, while keeping the product cold.
- Filter to remove the drying agents.
- The crude product can be purified by distillation to yield **bis(chloromethyl) ether**, which boils at 100–104°C.

Determination of Boiling Point

The boiling point can be determined during the final distillation step of the synthesis.

Procedure:

- Set up a standard distillation apparatus.
- Place the crude **bis(chloromethyl) ether** in the distillation flask.
- Heat the flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature range is the boiling point. For **bis(chloromethyl) ether**, this is expected to be between 100-106°C.[\[6\]](#)[\[9\]](#)[\[13\]](#)

Determination of Solubility

A qualitative assessment of solubility in organic solvents can be performed as follows. Note that BCME reacts with water, so its solubility in aqueous media is not a simple dissolution process.
[\[10\]](#)

Procedure:

- Place a small amount (e.g., 0.1 mL) of **bis(chloromethyl) ether** into a test tube.
- Add a small volume (e.g., 1 mL) of the organic solvent to be tested (e.g., ethanol, diethyl ether).
- Agitate the mixture and observe if a single homogeneous phase is formed.
- If the substance dissolves, it is considered soluble in that solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

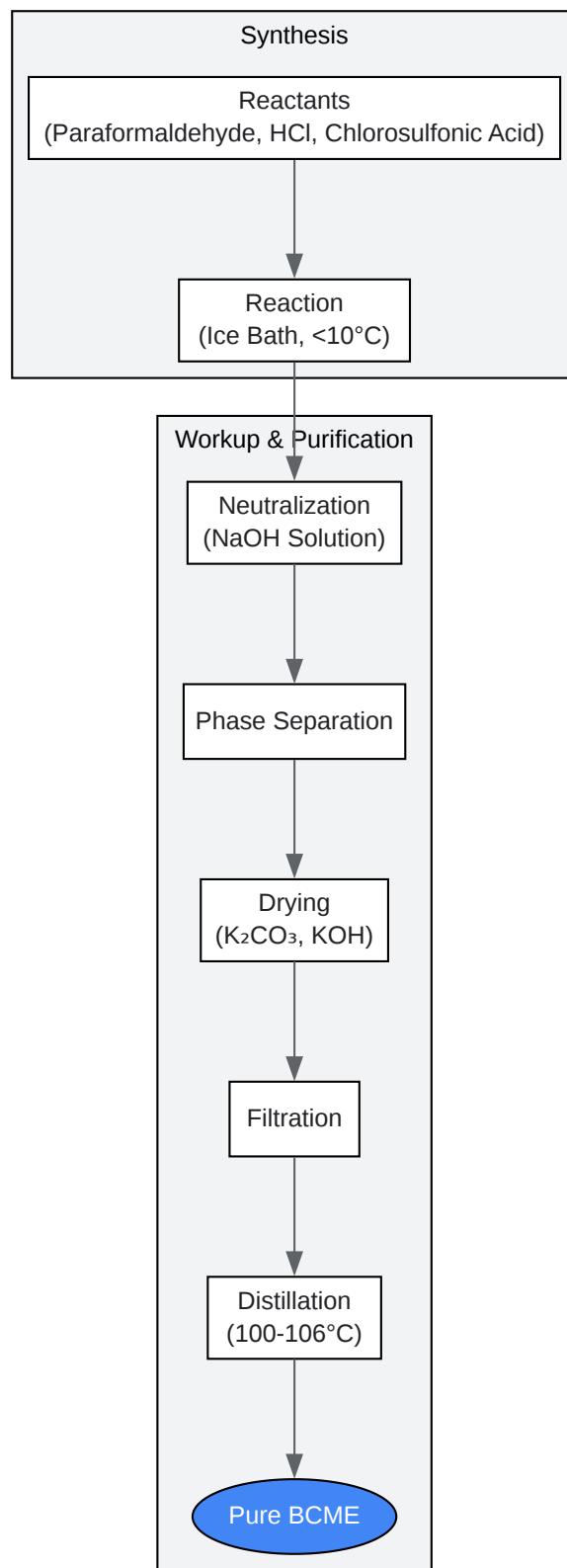
GC-MS is a standard method for the detection and quantification of BCME in air samples.[\[6\]](#)
[\[12\]](#)[\[19\]](#)[\[22\]](#)

Procedure:

- Sample Collection: Air samples can be collected by drawing a known volume of air through a sorbent tube (e.g., containing Porapak Q) to trap the BCME.[22]
- Sample Preparation: The trapped BCME is then thermally desorbed or solvent-eluted from the sorbent material.
- GC-MS Analysis:
 - Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column.
 - The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
 - The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Determination of Hydrolysis Rate

Given the rapid hydrolysis of BCME, the rate can be measured by monitoring the disappearance of BCME or the appearance of one of its products (e.g., H⁺) over a short time frame.

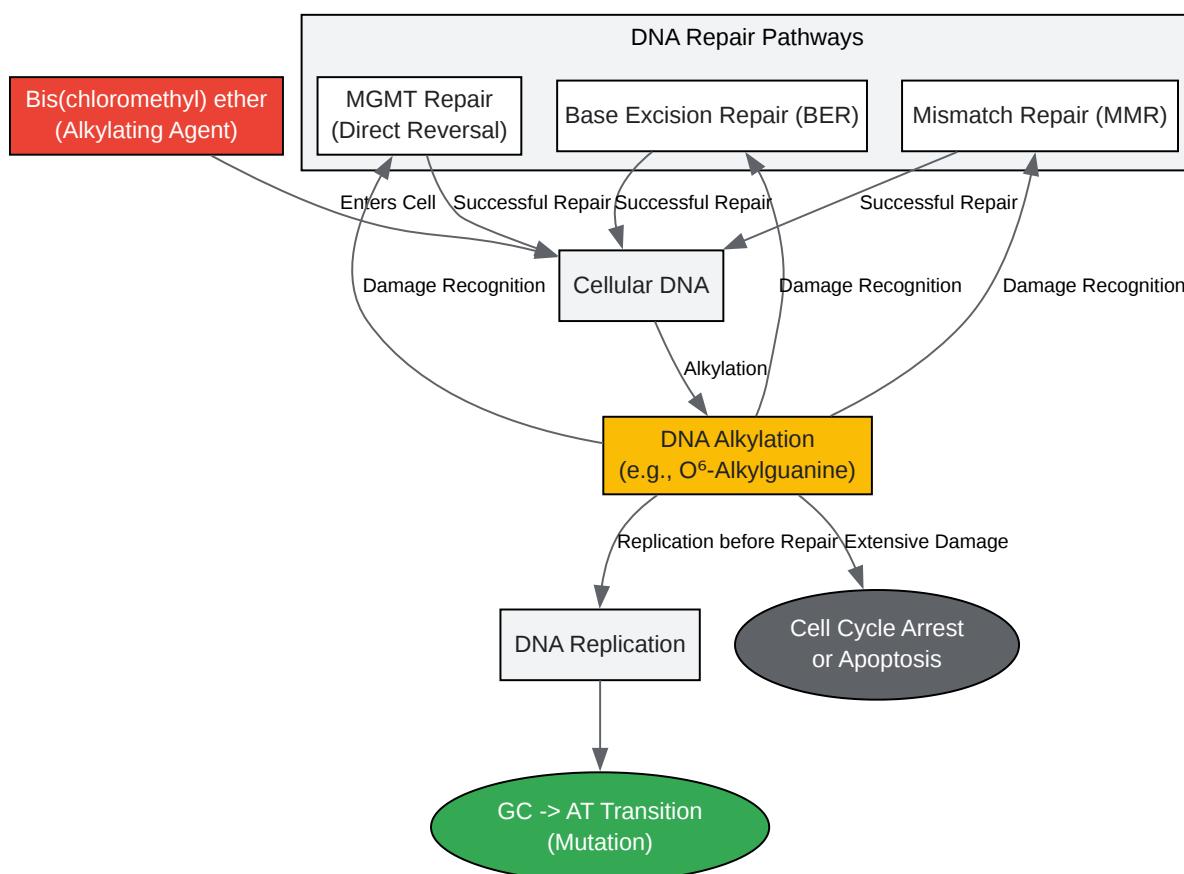

Procedure:

- Prepare a buffered aqueous solution at a constant temperature (e.g., 20°C).
- Initiate the reaction by adding a small, known amount of BCME to the aqueous solution with vigorous stirring.
- Monitor the reaction progress. This can be done by:
 - pH Measurement: Tracking the decrease in pH due to the formation of HCl.
 - Quenching and Extraction: At specific time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of an organic solvent). Extract the remaining BCME into the organic layer and analyze it by GC.

- Plot the concentration of BCME versus time and determine the rate constant from the decay curve. The half-life can then be calculated from the rate constant.

Visualizations

Experimental Workflow: Synthesis and Purification



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **bis(chloromethyl) ether**.

Signaling Pathway: Genotoxic Mechanism of Action

Bis(chloromethyl) ether is a potent alkylating agent that exerts its carcinogenic effects through a genotoxic mechanism.[21] It can form covalent adducts with DNA, leading to mutations if not repaired.

[Click to download full resolution via product page](#)

Caption: Genotoxic mechanism of **bis(chloromethyl) ether** via DNA alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vapor Pressure Testing: A Comprehensive Guide - [zealinstruments.com](#)
- 2. Vapor pressure - [Wikipedia](#) [en.wikipedia.org]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [academic.oup.com](#) [academic.oup.com]
- 5. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BIS(CHLOROMETHYL)ETHER synthesis - [chemicalbook](#) [chemicalbook.com]
- 8. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis(chloromethyl) ether - [Wikipedia](#) [en.wikipedia.org]
- 10. Bis(Chloromethyl) Ether | (CH₂Cl)₂O | CID 10967 - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 11. BIS(CHLOROMETHYL)ETHER CAS#: 542-88-1 [m.chemicalbook.com]
- 12. [canada.ca](#) [canada.ca]
- 13. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 14. Table 1, Properties of Bis(chloromethyl) Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [erpg.aiha.org](#) [erpg.aiha.org]
- 16. [researchgate.net](#) [researchgate.net]
- 17. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharma information Zone: Flow chart of chemical synthesis [pharmainformationzone.blogspot.com]

- 19. pubs.acs.org [pubs.acs.org]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Bis(chloromethyl) ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030013#physical-and-chemical-properties-of-bis-chloromethyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com